molecular formula C17H17ClN2O3S B12685250 (4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one CAS No. 199173-09-6

(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one

Cat. No.: B12685250
CAS No.: 199173-09-6
M. Wt: 364.8 g/mol
InChI Key: DRGPJOZDMDOOLR-UHFFFAOYSA-N
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Description

(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the reaction of 4-chlorophenyl isocyanate with 2-propyl-1,2-benzothiazol-3-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamic acids or benzothiazolones.

Scientific Research Applications

(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)carbamic acid ethyl ester
  • (4-chlorophenyl)carbamic acid methyl ester
  • 2-propyl-1,2-benzothiazol-3-one derivatives

Uniqueness

(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

199173-09-6

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

(4-chlorophenyl)carbamic acid;2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NOS.C7H6ClNO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;8-5-1-3-6(4-2-5)9-7(10)11/h3-6H,2,7H2,1H3;1-4,9H,(H,10,11)

InChI Key

DRGPJOZDMDOOLR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1.C1=CC(=CC=C1NC(=O)O)Cl

Origin of Product

United States

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